molecular formula C12H15FO3 B7873573 4-(3-Fluoro-4-methoxyphenyl)oxan-4-ol

4-(3-Fluoro-4-methoxyphenyl)oxan-4-ol

Cat. No.: B7873573
M. Wt: 226.24 g/mol
InChI Key: NGBZWWNRGNLYEM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 3-fluoro-4-methoxyphenyl group and a hydroxyl group.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-15-11-3-2-9(8-10(11)13)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZWWNRGNLYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

4-(3-Bromophenyl)oxane-4-carboxylic acid
  • Structure : Replaces the hydroxyl group with a carboxylic acid and substitutes the phenyl ring with bromine instead of fluorine and methoxy.
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol
  • Structure : Features a hydroxymethyl group instead of the substituted phenyl ring.
  • Properties : The absence of the aromatic ring reduces lipophilicity, favoring applications in polar environments. This compound is widely used as a chiral building block in organic synthesis .

Aromatic Substituent Variations

4-(3-Fluoro-4-methoxyphenyl)phenol
  • Structure: Replaces the oxane core with a phenol group.
  • Properties: The phenol’s acidic proton (pKa ~10) contrasts with the oxane alcohol’s weaker acidity (pKa ~16–18), affecting reactivity in nucleophilic substitutions. This compound is used in pharmaceutical intermediates, with a molar mass of 218.22 g/mol .
4-(3-FLUORO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YLAMINE HYDROBROMIDE
  • Structure : Attaches the 3-fluoro-4-methoxyphenyl group to a thiazole ring.
  • The hydrobromide salt improves aqueous solubility .

Functional Group Additions

rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol
  • Structure : Adds a pyrazole and morpholine group to the oxane core.
  • Properties : The morpholine enhances water solubility, while the pyrazole contributes to metal coordination, making this compound suitable for catalysis or chelation-based therapies .
ZK 62711 (4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone)
  • Structure : Pyrrolidone core with cyclopentyloxy and methoxy substituents.
  • Activity : A potent phosphodiesterase (PDE) inhibitor, 100-fold more potent than Ro 20-1724 in cyclic AMP modulation. Demonstrates the importance of methoxy and bulky substituents in enzyme inhibition .

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